molecular formula C21H25ClO2 B1213237 Bdh-2398 CAS No. 974-76-5

Bdh-2398

Cat. No.: B1213237
CAS No.: 974-76-5
M. Wt: 344.9 g/mol
InChI Key: JABONLHKIKMUIS-CRSSMBPESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Bdh-2398 involves the reaction of benzil dihydrazone with isomeric chlorobenzaldehydes The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

Bdh-2398 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

In chemistry, it is used as a model compound to study reaction mechanisms and the formation of Schiff bases . In biology, Bdh-2398 has been investigated for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is studied for its potential therapeutic applications, including its role as a hormone analog and its effects on hormone receptors.

Mechanism of Action

The mechanism of action of Bdh-2398 involves its interaction with specific molecular targets and pathways. As a derivative of estradiol, this compound likely exerts its effects by binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression, cell proliferation, and differentiation. The specific pathways involved in the action of this compound depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Bdh-2398 can be compared to other similar compounds, such as other derivatives of estradiol and related estrogen analogs. Similar compounds include 17.alpha.-ethynylestradiol and 17.beta.-estradiol, which also interact with estrogen receptors and exhibit similar biological activities . this compound is unique in its specific chemical structure, which may confer distinct properties and effects compared to other estrogen derivatives.

Conclusion

This compound is a synthetic compound with diverse applications in scientific research Its unique chemical structure and interactions with biological molecules make it a valuable tool for studying various chemical and biological processes

Properties

CAS No.

974-76-5

Molecular Formula

C21H25ClO2

Molecular Weight

344.9 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H25ClO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1

InChI Key

JABONLHKIKMUIS-CRSSMBPESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC

Synonyms

17 alpha-chlorethinyl-3-methoxyestra-1,3,5(10)-trien-17 beta-ol
BDH 2398
BDH-2398

Origin of Product

United States

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